molecular formula C20H17F2N3O B2965928 1-(3,4-difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-16-8

1-(3,4-difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2965928
CAS No.: 899960-16-8
M. Wt: 353.373
InChI Key: XIUFBNCKTKHAFN-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[1,2-a]pyrazine derivative featuring a 3,4-difluorophenyl group at the 1-position and a phenyl carboxamide substituent at the 2-position. Its molecular formula is C₂₁H₁₈F₂N₄O (molecular weight: 380.40 g/mol). The 3,4-difluorophenyl moiety enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets, while the carboxamide group facilitates hydrogen-bonding interactions.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O/c21-16-9-8-14(13-17(16)22)19-18-7-4-10-24(18)11-12-25(19)20(26)23-15-5-2-1-3-6-15/h1-10,13,19H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUFBNCKTKHAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrrolo[1,2-a]pyrazine Core

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Target Compound C₂₁H₁₈F₂N₄O 380.40 1-(3,4-difluorophenyl), 2-(N-phenylcarboxamide) Enhanced lipophilicity (logP ~3.8); kinase inhibition potential
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₁₈H₂₂FN₃O 315.39 1-(4-fluorophenyl), 2-(N-tert-butylcarboxamide) Lower molecular weight; tert-butyl enhances metabolic stability
1-(3,4-Dichlorophenyl)-2-[4-methyl-3-(trifluoromethyl)benzoyl]pyrrolo[1,2-a]pyrazine C₂₂H₁₈Cl₂F₃N₂O 464.30 1-(3,4-dichlorophenyl), 2-(benzoyl with CF₃/CH₃ groups) Increased halogenation improves target affinity but raises toxicity concerns
4,7-Disubstituted 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1-one derivatives Variable ~300–400 4- and 7-position substituents (e.g., alkyl, aryl) Broad-spectrum kinase inhibition; used in cancer and neurodegenerative disease research

Impact of Halogenation on Bioactivity

  • Fluorine vs. Chlorine : The target compound’s 3,4-difluorophenyl group offers a balance of electronegativity and steric bulk, favoring interactions with aromatic residues in kinase ATP-binding pockets. In contrast, dichlorophenyl analogs (e.g., ) exhibit stronger van der Waals interactions but may incur off-target effects due to higher lipophilicity (Cl logP contribution: +0.71 vs. F: +0.14) .
  • Mono- vs. Di-fluorination: Compared to the mono-fluorinated analog in , the target’s 3,4-difluoro substitution increases metabolic stability by resisting cytochrome P450-mediated dehalogenation .

Carboxamide vs. Alternative Functional Groups

  • Carboxamide (Target) vs. Benzoyl () : The carboxamide group in the target compound enables hydrogen bonding with backbone amides (e.g., kinase hinge regions), whereas benzoyl derivatives rely on hydrophobic π-π stacking. This distinction may explain the target’s superior selectivity in kinase inhibition assays .

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